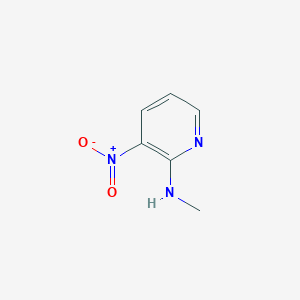

n-Methyl-3-nitropyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-7-6-5(9(10)11)3-2-4-8-6/h2-4H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILGRKFIVIVPKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339465 | |

| Record name | n-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4093-88-3 | |

| Record name | n-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of n-Methyl-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of n-Methyl-3-nitropyridin-2-amine, a key intermediate in medicinal chemistry and drug development. This document details its physicochemical characteristics, spectral data, and potential synthetic pathways, presenting the information in a clear and accessible format for researchers and scientists.

Core Chemical and Physical Properties

This compound is a solid, light yellow to yellow compound with a molecular formula of C₆H₇N₃O₂.[1][2] Its molecular weight is 153.14 g/mol .[2] The compound is typically stored at 2-8 °C.[2]

| Property | Value | Source(s) |

| CAS Number | 4093-88-3 | [2] |

| Molecular Formula | C₆H₇N₃O₂ | [2] |

| Molecular Weight | 153.14 g/mol | [2] |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 67-69 °C | [1] |

| Boiling Point | 262-262.5 °C (at 740 Torr) | [1] |

| Predicted Density | 1.343 ± 0.06 g/cm³ | [1] |

| Purity | Typically ≥97% | [2] |

| Storage Temperature | 2-8 °C | [2] |

Spectroscopic Data Analysis

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the methyl group would appear at the upfield end of the spectrum. The carbons of the pyridine ring would be deshielded and appear at lower fields, with the carbon atom attached to the nitro group being the most deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, a secondary amine, would be expected to display a single, weak N-H stretching band in the region of 3350-3310 cm⁻¹.[6] Characteristic strong bands for the nitro group (NO₂) would be observed around 1550-1475 cm⁻¹ (asymmetric stretch) and 1360-1290 cm⁻¹ (symmetric stretch). The C-N stretching vibration for the aromatic amine would likely appear in the 1335-1250 cm⁻¹ region.[6]

Mass Spectrometry

In the mass spectrum of this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight, 153.14. As a compound with an odd number of nitrogen atoms (three), it follows the nitrogen rule, and its molecular ion peak will have an odd nominal mass.[7] A common fragmentation pattern for aliphatic amines is the α-cleavage, which would involve the loss of a hydrogen radical to form a stable iminium cation.[7][8] Fragmentation may also involve the loss of the nitro group (NO₂).

Experimental Protocols: Synthesis

While a specific protocol for this compound was not found, the following is a detailed methodology for the synthesis of a structurally similar compound, 2-amino-3-methyl-5-nitropyridine, which serves as a representative experimental procedure for the nitration of an aminopyridine derivative.[9]

Synthesis of 2-Amino-3-methyl-5-nitropyridine [9]

-

Dissolution: Dissolve 3-methylpyridin-2-amine (5.0 g, 46.2 mmol) in concentrated sulfuric acid (24 mL) in a flask and cool the mixture to 0 °C.

-

Preparation of Nitrating Mixture: In a separate flask, cool fuming nitric acid (d=1.5, 3.5 mL) to 0 °C. Slowly add concentrated sulfuric acid (3.5 mL) dropwise to the nitric acid, ensuring the temperature remains below 20 °C.

-

Nitration Reaction: Gradually add the nitrating mixture to the solution of 3-methylpyridin-2-amine, maintaining the reaction temperature below 20 °C.

-

Heating: Allow the stirred mixture to warm to 20 °C and then transfer it in 3-5 mL portions to a second flask heated to 35-40 °C. The temperature should not exceed 40 °C.

-

Completion and Neutralization: Stir the resulting reaction mixture for an additional 30 minutes at 50 °C. After cooling to ambient temperature, neutralize the mixture with concentrated aqueous ammonia.

-

Isolation and Purification: A precipitate will form upon neutralization. Filter the solid and wash it with water and 50% aqueous N,N-Dimethylformamide (DMFA) (6 mL). Recrystallize the crude product from DMFA to yield 3-methyl-5-nitro-pyridin-2-ylamine (2.52 g, 35% yield).

Role in Drug Development and Signaling Pathways

Nitropyridine derivatives are crucial intermediates in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs).[10] The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it amenable to various chemical transformations essential for building complex drug candidates.[10] While this compound is a valuable building block, no specific signaling pathways in which it is directly involved have been identified in the current search. Its primary role appears to be as a precursor for more complex bioactive molecules.[10]

Visualizations

Caption: Synthetic workflow for a nitropyridine derivative.

References

- 1. rsc.org [rsc.org]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

n-Methyl-3-nitropyridin-2-amine (CAS 4093-88-3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of n-Methyl-3-nitropyridin-2-amine (CAS 4093-88-3), a substituted pyridine derivative. The information compiled herein is intended to support research and development activities by providing key data on its physicochemical properties, a plausible synthetic route, and an exploration of its potential biological significance based on structurally related compounds.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 4093-88-3 | [1][2] |

| Molecular Formula | C₆H₇N₃O₂ | [2] |

| Molecular Weight | 153.14 g/mol | [2] |

| Synonyms | N-methyl-3-nitro-2-pyridinamine | |

| Purity | Typically ≥97% | [2] |

| Appearance | Solid (form may vary) | |

| Storage Conditions | 2-8 °C, dry, dark place | [2][3] |

Synthesis and Experimental Protocols

Plausible Synthesis Workflow

Caption: Plausible synthesis workflow for this compound.

Experimental Protocol (Plausible)

Materials:

-

2-chloro-3-nitropyridine

-

Methylamine solution (e.g., 40% in water or 2M in THF)

-

Anhydrous solvent (e.g., ethanol, THF, or acetonitrile)

-

Base (e.g., triethylamine or potassium carbonate, optional, to scavenge HCl)

-

Ethyl acetate or other suitable extraction solvent

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-nitropyridine (1 equivalent) in a suitable anhydrous solvent.

-

Addition of Methylamine: To the stirred solution, add methylamine solution (typically 1.1 to 2 equivalents) dropwise at room temperature. If using a salt of methylamine, an additional base may be required.

-

Reaction: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford pure this compound.

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectra for this compound are available on specialized chemical databases like ChemicalBook.[4][5] However, access to these databases is typically required to view the spectra. The expected spectroscopic characteristics would be consistent with the structure of a methylamino group attached to a nitropyridine ring.

Biological Activity and Potential Applications

There is currently a lack of specific data in the public domain regarding the biological activity or signaling pathway involvement of this compound. However, the broader class of 2-amino-3-nitropyridine derivatives serves as crucial intermediates in the synthesis of various biologically active molecules.

Structurally related compounds have been investigated for a range of therapeutic applications, suggesting potential avenues of research for this compound:

-

Antimicrobial Agents: The parent compound, 2-amino-3-nitropyridine, is a known precursor for N-(pyridinyl)benzenesulfonamides, which have demonstrated antibacterial and antifungal properties.[6][7]

-

Kinase Inhibitors: Nitropyridine derivatives have been utilized in the synthesis of inhibitors for various kinases, such as Janus kinase 2 (JAK2), which are implicated in inflammatory diseases and cancers.[8]

-

Herbicide Development: 2-Amino-3-nitropyridine has also been identified as a herbicide with plant growth-promoting activity.[6]

The logical relationship for the utility of this compound is as a building block in the synthesis of more complex, biologically active molecules.

Caption: Potential applications based on related nitropyridine derivatives.

Safety and Handling

Based on available safety data sheets, this compound is classified as an irritant.[9] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, please refer to the manufacturer's safety data sheet (SDS).

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. 32605-06-4|N-Methyl-2-nitropyridin-3-amine|BLD Pharm [bldpharm.com]

- 4. This compound(4093-88-3)核磁图(1HNMR) [m.chemicalbook.com]

- 5. METHYL-(3-NITRO-PYRIDIN-2-YL)-AMINE(4093-88-3) 1H NMR [m.chemicalbook.com]

- 6. 2-Amino-3-nitropyridine CAS#: 4214-75-9 [amp.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]

Structural Elucidation of n-Methyl-3-nitropyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and elucidation of n-Methyl-3-nitropyridin-2-amine. The document details its physicochemical properties, predicted spectroscopic data, and proposed experimental protocols for its synthesis and characterization. This guide is intended to serve as a foundational resource for researchers engaged in the study of nitropyridine derivatives and their potential applications in medicinal chemistry and drug development. While direct experimental data for this specific compound is not extensively available in public literature, this guide compiles information from closely related analogues and established principles of chemical analysis to provide a robust framework for its investigation.

Physicochemical Properties

This compound is a substituted pyridine derivative. The presence of an amino group, a nitro group, and a methyl group on the pyridine ring suggests its potential for diverse chemical reactivity and biological activity. The fundamental physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 4093-88-3 | [1][2] |

| Molecular Formula | C₆H₇N₃O₂ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | 2-8 °C | [1] |

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables outline the predicted spectroscopic characteristics based on the analysis of structurally similar compounds and established spectroscopic principles.

Predicted ¹H NMR Spectral Data

The predicted chemical shifts (δ) in ppm are relative to tetramethylsilane (TMS). The solvent is assumed to be CDCl₃.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Notes |

| H-4 | ~7.2 - 7.5 | dd | J₄,₅ ≈ 8-9 Hz, J₄,₆ ≈ 1-2 Hz | Downfield due to deshielding from the adjacent nitro group and pyridine nitrogen. |

| H-5 | ~6.6 - 6.9 | t | J₅,₄ ≈ 8-9 Hz, J₅,₆ ≈ 7-8 Hz | Shielded relative to H-4 and H-6. |

| H-6 | ~8.1 - 8.4 | dd | J₆,₅ ≈ 7-8 Hz, J₆,₄ ≈ 1-2 Hz | Most downfield aromatic proton due to proximity to the pyridine nitrogen. |

| N-CH₃ | ~3.0 - 3.3 | s | - | Singlet, typical for an N-methyl group on an aromatic amine. |

| N-H | ~8.5 - 9.0 | br s | - | Broad singlet, exchangeable with D₂O. The chemical shift can be highly variable depending on solvent and concentration. |

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-2 | ~155 - 160 | Carbon bearing the amino group. |

| C-3 | ~130 - 135 | Carbon bearing the nitro group. |

| C-4 | ~120 - 125 | Aromatic CH. |

| C-5 | ~115 - 120 | Aromatic CH. |

| C-6 | ~150 - 155 | Aromatic CH, downfield due to proximity to nitrogen. |

| N-CH₃ | ~28 - 33 | N-methyl carbon. |

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3300 - 3500 | Medium | Secondary amine N-H stretching vibration. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak | Stretching vibrations of C-H bonds on the pyridine ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Weak | Stretching vibrations of the N-methyl group. |

| N-O Stretch (Asymmetric) | 1510 - 1560 | Strong | Asymmetric stretching of the nitro group. |

| N-O Stretch (Symmetric) | 1340 - 1390 | Strong | Symmetric stretching of the nitro group. |

| C=C, C=N Stretch | 1400 - 1600 | Medium-Strong | Aromatic ring stretching vibrations. |

| C-N Stretch | 1250 - 1350 | Medium-Strong | Stretching of the C-N bond of the aromatic amine. |

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 153.05 | Molecular ion peak. |

| [M-NO₂]⁺ | 107.06 | Loss of the nitro group. |

| [M-CH₃]⁺ | 138.04 | Loss of the methyl group. |

Experimental Protocols

The following sections detail proposed experimental methodologies for the synthesis and structural characterization of this compound.

Synthesis of this compound

This proposed synthesis is adapted from established procedures for the nitration of aminopyridines.[3][4]

Materials:

-

2-(Methylamino)pyridine

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (d=1.5)

-

Concentrated Aqueous Ammonia

-

Deionized Water

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-(methylamino)pyridine in concentrated sulfuric acid, maintaining the temperature below 20°C with an ice bath.

-

In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2-(methylamino)pyridine in sulfuric acid, ensuring the reaction temperature does not exceed 30°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of concentrated aqueous ammonia until a precipitate forms.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a ~5-10 mg/mL solution of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, record the chemical shifts, multiplicities, coupling constants, and integration values.

-

For ¹³C NMR, record the chemical shifts of all unique carbon atoms.

-

Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm proton-proton and proton-carbon correlations and aid in the unambiguous assignment of all signals.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), N-O (nitro), and C=C/C=N functional groups.

Mass Spectrometry (MS):

-

Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

Determine the molecular weight from the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Analyze the fragmentation pattern to further confirm the structure.

Visualizations

The following diagrams illustrate the proposed synthesis workflow and a general scheme for structural elucidation.

Caption: Proposed workflow for the synthesis of this compound.

Caption: A logical workflow for the structural elucidation of a novel chemical entity.

Biological Context and Future Directions

While specific biological activities for this compound have not been reported, the broader class of nitropyridine derivatives is of significant interest in medicinal chemistry.[5][6] These compounds serve as versatile precursors for a wide range of heterocyclic systems that have demonstrated activities including antitumor, antiviral, and anti-neurodegenerative properties.[6] For instance, 2-amino-3-nitropyridine is a known intermediate in the synthesis of antibacterial and antifungal agents.[7][8]

The structural features of this compound, including its hydrogen bond donating and accepting capabilities and its potential for further chemical modification, make it a promising scaffold for the development of novel therapeutic agents. Future research could focus on the synthesis of a library of derivatives of this compound and their subsequent screening for various biological activities. A thorough understanding of its structural and electronic properties, as outlined in this guide, is the first critical step in unlocking its potential in drug discovery and development.

References

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. 4093-88-3|this compound|BLD Pharm [bldpharm.com]

- 3. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 2-Amino-3-nitropyridine CAS#: 4214-75-9 [amp.chemicalbook.com]

- 8. nbinno.com [nbinno.com]

Spectroscopic Profile of n-Methyl-3-nitropyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for n-Methyl-3-nitropyridin-2-amine, a compound of interest in medicinal chemistry and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this molecule.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide key structural information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the N-methyl group. The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the electron-donating amino group.[3][4]

-

Aromatic Protons: The protons on the pyridine ring will appear in the downfield region, typically between 7.0 and 9.0 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) will depend on their position relative to the substituents.

-

N-Methyl Protons: The protons of the methyl group attached to the nitrogen will appear as a singlet in the upfield region, generally between 2.2 and 2.6 δ.[4]

-

NH Proton: The proton on the amine group may appear as a broad singlet and its chemical shift can vary depending on the solvent and concentration.[3]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct peaks for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's electronic environment.[5][6]

-

Pyridine Ring Carbons: The carbons of the pyridine ring will resonate in the aromatic region (typically 100-160 ppm). The carbons directly attached to the nitro and amino groups will show significant shifts.

-

N-Methyl Carbon: The carbon of the N-methyl group will appear in the upfield region of the spectrum.

| ¹H NMR - Predicted Chemical Shifts (ppm) | ¹³C NMR - Predicted Chemical Shifts (ppm) |

| Pyridine Ring Protons: 7.0 - 9.0 | Pyridine Ring Carbons: 100 - 160 |

| N-Methyl Protons: 2.2 - 2.6 | N-Methyl Carbon: ~30-40 |

| NH Proton: Variable |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C-H, C=C, C-N, and NO₂ functional groups.[7][8][9]

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch | 3350 - 3310 (for a secondary amine) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C and C=N Stretch | 1400 - 1600 |

| NO₂ Asymmetric Stretch | 1500 - 1550 |

| NO₂ Symmetric Stretch | 1300 - 1350 |

| C-N Stretch | 1250 - 1335 (for an aromatic amine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (153.14). Due to the presence of an odd number of nitrogen atoms, the molecular ion peak will have an odd m/z value, consistent with the nitrogen rule.[4]

Common fragmentation patterns for this molecule would likely involve:

-

Loss of the nitro group (NO₂)

-

Loss of the methyl group (CH₃)

-

Cleavage of the pyridine ring

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and data comparison.

NMR Spectroscopy Protocol

A general procedure for obtaining high-resolution NMR spectra of pyridine derivatives is as follows:

-

Sample Preparation:

-

Weigh 5-10 mg of the sample and dissolve it in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Use a high-resolution NMR spectrometer (e.g., 300 or 400 MHz).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

-

Alternatively, the sample can be analyzed as a mull with Nujol or as a thin film by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry Protocol

-

Sample Introduction:

-

Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

-

Ionization:

-

Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate ions.

-

-

Mass Analysis:

-

Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus mass-to-charge ratio (m/z).

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Caption: Relationship between molecular properties and spectroscopic techniques.

References

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. 4093-88-3|this compound|BLD Pharm [bldpharm.com]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Spectroscopic Analysis of n-Methyl-3-nitropyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of n-Methyl-3-nitropyridin-2-amine. Due to the absence of publicly available experimental NMR data for this specific compound, this document presents a predicted spectral analysis based on established NMR principles and data from structurally similar compounds. A comprehensive experimental protocol for acquiring NMR spectra is also provided.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on the analysis of related substituted pyridine derivatives.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.20 - 8.40 | Doublet of doublets (dd) | J(H4-H5) = 8.0 - 9.0, J(H4-H6) = 1.5 - 2.0 |

| H-5 | 7.00 - 7.20 | Doublet of doublets (dd) | J(H5-H4) = 8.0 - 9.0, J(H5-H6) = 4.0 - 5.0 |

| H-6 | 8.50 - 8.70 | Doublet of doublets (dd) | J(H6-H5) = 4.0 - 5.0, J(H6-H4) = 1.5 - 2.0 |

| NH-CH₃ | 3.10 - 3.30 | Singlet | - |

| NH | 8.80 - 9.20 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 160 |

| C-3 | 135 - 140 |

| C-4 | 138 - 142 |

| C-5 | 115 - 120 |

| C-6 | 150 - 155 |

| N-CH₃ | 28 - 32 |

Experimental Protocols

This section outlines a standard protocol for the preparation and analysis of a this compound sample for NMR spectroscopy.

I. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound directly into a clean, dry NMR tube.

-

Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the NMR tube. CDCl₃ is a common choice for many organic molecules.

-

Dissolution: Gently swirl or vortex the tube to ensure the complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. NMR Data Acquisition

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and match the probe for both ¹H and ¹³C nuclei.

-

Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-15 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Temperature: 298 K.

-

III. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Mandatory Visualizations

The following diagrams illustrate the molecular structure and a logical workflow for the NMR analysis of this compound.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Caption: Logical workflow for the NMR spectral analysis of a small molecule.

reactivity and electronic effects of the nitro group on the pyridine ring

An In-depth Technical Guide to the Reactivity and Electronic Effects of the Nitro Group on the Pyridine Ring

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of a nitro (–NO₂) group onto a pyridine ring is a fundamental and powerful strategy in organic synthesis, particularly within the realms of medicinal chemistry and materials science. The nitro group acts as a potent electron-withdrawing group, profoundly altering the electron density distribution and, consequently, the chemical reactivity of the parent heterocycle. This guide provides a detailed examination of these electronic effects, quantifying their impact on basicity and spectroscopic properties. It further explores the resultant modulation of reactivity, focusing on the deactivation towards electrophilic aromatic substitution and, most critically, the strong activation towards nucleophilic aromatic substitution. Detailed experimental protocols for key transformations and graphical models of electronic effects and reaction mechanisms are provided to serve as a practical resource for laboratory scientists.

Core Electronic Effects of the Nitro Group

The nitro group exerts its influence through two primary electronic mechanisms: a negative inductive effect (-I) and a negative mesomeric or resonance effect (-M).

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the pyridine ring through the sigma (σ) bond framework. This effect decreases the electron density at all positions of the ring.

-

Mesomeric Effect (-M): The nitro group can participate in the ring's π-system, actively withdrawing electron density through resonance. This delocalization creates significant positive charge (electron deficiency) at the ortho and para positions relative to the nitro group.

Together, these effects make the nitropyridine ring significantly more electron-deficient than pyridine itself.[1] This fundamental change is the root cause of the altered basicity and reactivity discussed below.

Caption: Resonance delocalization in 4-nitropyridine.

Quantitative Analysis of Electronic Effects

The electron-withdrawing nature of the nitro group has a direct, measurable impact on the physicochemical properties of the pyridine ring.

Basicity (pKa)

The lone pair of electrons on the pyridine nitrogen is responsible for its basicity. By withdrawing electron density from the ring, the nitro group reduces the availability of this lone pair for protonation, thereby making nitropyridines significantly weaker bases than pyridine.

| Compound | pKa of Conjugate Acid (in H₂O) | pKa of Conjugate Acid (in MeCN) |

| Pyridine | 5.23[2][3] | 12.5 (estimated) |

| 2-Nitropyridine | -2.5 (estimated)[4] | 3.8[4] |

| 3-Nitropyridine | 0.81 | 7.14[4] |

| 4-Nitropyridine | 1.61 | 7.85[4] |

Table 1: Comparison of pKa values for pyridine and its nitro-derivatives. The drastic decrease in pKa values for the nitropyridines highlights the powerful electron-withdrawing effect of the nitro group.

NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides clear evidence of the nitro group's deshielding effect. By pulling electron density away from the ring, the nitro group reduces the electronic shielding around the ring protons, causing their signals to appear at a higher chemical shift (downfield).

| Compound | H-2 (δ ppm) | H-3 (δ ppm) | H-4 (δ ppm) | H-5 (δ ppm) | H-6 (δ ppm) |

| Pyridine | 8.60 | 7.24 | 7.64 | 7.24 | 8.60 |

| 2-Nitropyridine[5] | - | 8.30 | 8.00 | 7.60 | 8.65 |

| 3-Nitropyridine[6] | 9.50 | - | 8.85 | 7.60 | 8.50 |

| 4-Nitropyridine | 8.90 | 7.85 | - | 7.85 | 8.90 |

Table 2: Approximate ¹H NMR chemical shifts (CDCl₃) for pyridine and its nitro-isomers. The general downfield shift of all protons in the nitropyridines relative to pyridine demonstrates the deshielding effect.

Impact on Chemical Reactivity

The altered electronic landscape of the pyridine ring directly governs its reactivity towards both electrophiles and nucleophiles.

Caption: Reactivity comparison of Pyridine vs. Nitropyridine.

Electrophilic Aromatic Substitution (SEAr)

Pyridine itself is resistant to electrophilic substitution compared to benzene.[7][8] This is due to the electronegative nitrogen atom, which reduces the ring's nucleophilicity, and its tendency to be protonated under the acidic conditions typical for SEAr, forming a highly deactivated pyridinium cation.[9] The addition of a strongly deactivating nitro group makes the ring even more electron-poor, rendering electrophilic substitution exceedingly difficult and generally not synthetically viable.[7][10] Direct nitration of pyridine, for instance, is notoriously sluggish and low-yielding.[3][9]

Nucleophilic Aromatic Substitution (SNAr)

The most significant consequence of introducing a nitro group is the powerful activation of the pyridine ring towards nucleophilic aromatic substitution (SₙAr).[11] This reaction is a cornerstone of pyridine chemistry, especially in drug development, enabling the introduction of a wide array of functional groups.

The activation occurs because the electron-withdrawing nitro group can effectively stabilize the high-energy, negatively charged intermediate (a Meisenheimer complex) formed when a nucleophile attacks the ring.[11] This stabilization is most effective when the attack occurs at the ortho or para position relative to the nitro group, as the negative charge can be delocalized onto the electronegative oxygen atoms of the nitro group itself.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Key Experimental Protocols

Protocol 1: Synthesis of 3-Nitropyridine via Nitric Acid/TFAA

This method provides a relatively effective means for the direct nitration of pyridine derivatives.[12]

-

Materials: Pyridine (1.0 eq), Trifluoroacetic anhydride (TFAA, 2.0 eq), Concentrated Nitric Acid (HNO₃, fuming, 1.5 eq), Dichloromethane (DCM), Saturated sodium bicarbonate solution (NaHCO₃), Magnesium sulfate (MgSO₄).

-

Procedure:

-

Cool a solution of trifluoroacetic anhydride in dichloromethane to 0 °C in an ice bath.

-

Slowly add the fuming nitric acid to the TFAA solution while maintaining the temperature at 0 °C. Stir for 15 minutes to pre-form the nitrating agent.

-

Add pyridine dropwise to the cold solution. The reaction is exothermic.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

-

Carefully quench the reaction by slowly pouring it over crushed ice.

-

Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield 3-nitropyridine.

-

Protocol 2: SₙAr of 2-Amino-5-bromo-3-nitropyridine

This protocol illustrates the reduction of a nitro group, a common follow-up step to SₙAr in the synthesis of bioactive molecules.[13]

-

Materials: 2-Amino-5-bromo-3-nitropyridine (1.0 eq), Reduced iron powder (Fe, ~5.0 eq), 95% Ethanol, Water, Concentrated Hydrochloric Acid (HCl, catalytic).

-

Procedure:

-

To a round-bottom flask, add 2-amino-5-bromo-3-nitropyridine, reduced iron powder, 95% ethanol, and water.

-

Add a catalytic amount of concentrated HCl (~0.1 eq) to initiate the reduction.

-

Heat the mixture to reflux (typically on a steam bath) for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Wash the filter cake with hot 95% ethanol.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure.

-

The resulting residue can be purified by recrystallization from water or another suitable solvent system to yield 2,3-diamino-5-bromopyridine.[13]

-

Conclusion

The nitro group is arguably one of the most influential substituents in pyridine chemistry. Its powerful and predictable electronic effects—drastically reducing basicity and deactivating the ring towards electrophiles while strongly activating it for nucleophilic substitution—provide chemists with a versatile toolkit. For professionals in drug development, mastering the reactivity of nitropyridines is essential. The ability to leverage SₙAr chemistry opens pathways to complex, highly functionalized pyridine scaffolds that are prevalent in modern pharmaceuticals, while the subsequent reduction of the nitro group provides access to the critical aminopyridine building block. This guide serves as a foundational resource for understanding and applying the unique properties of nitropyridines in a research and development context.

References

- 1. brainly.com [brainly.com]

- 2. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. fulir.irb.hr [fulir.irb.hr]

- 5. 2-Nitropyridine(15009-91-3) 1H NMR spectrum [chemicalbook.com]

- 6. 3-Nitropyridine(2530-26-9) 1H NMR [m.chemicalbook.com]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 9. researchgate.net [researchgate.net]

- 10. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. orgsyn.org [orgsyn.org]

The Mechanism of Electrophilic Nitration on 2-(Methylamino)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of electrophilic nitration on 2-(methylamino)pyridine. The pyridine ring, a cornerstone in many pharmaceutical compounds, presents a unique electronic landscape for electrophilic substitution. The presence of the activating methylamino group at the 2-position further complicates the reaction, leading to a nuanced interplay of electronic and steric effects that govern the regioselectivity of nitration. This document elucidates the reaction mechanism, including the formation of key intermediates, the factors influencing isomer distribution, and the potential applications of the resulting nitro-derivatives in drug development. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to offer a thorough understanding for researchers in organic synthesis and medicinal chemistry.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals and biologically active compounds.[1] Their unique electronic properties, arising from the electronegative nitrogen atom within the aromatic ring, render them less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. However, the introduction of activating substituents can significantly enhance their reactivity and direct the regiochemical outcome of such reactions.

The 2-(methylamino)pyridine scaffold is of particular interest due to its prevalence in medicinal chemistry, with derivatives showing promise in areas such as oncology and neuroscience.[2][3] The nitration of this substrate is a key transformation, as the resulting nitro-derivatives serve as versatile intermediates for further functionalization, enabling the synthesis of diverse compound libraries for drug discovery programs.[4] Understanding the intricacies of the electrophilic nitration of 2-(methylamino)pyridine is therefore crucial for the rational design and synthesis of novel therapeutic agents.

This guide will delve into the core mechanistic aspects of this reaction, addressing the challenges posed by the acidic reaction conditions and the directing influence of the methylamino group.

The Mechanism of Electrophilic Nitration

The electrophilic nitration of 2-(methylamino)pyridine is not a straightforward electrophilic aromatic substitution. The reaction proceeds through a complex mechanism involving the interplay of the pyridine ring nitrogen, the exocyclic methylamino group, and the strongly acidic conditions typically employed for nitration.

The Role of the Reaction Medium

Standard nitrating conditions, typically a mixture of concentrated nitric acid and sulfuric acid, are strongly acidic. In this environment, both the pyridine ring nitrogen and the exocyclic methylamino group are susceptible to protonation.

Protonation of the pyridine nitrogen leads to the formation of a pyridinium ion, which is strongly deactivated towards electrophilic attack due to the positive charge on the ring. Similarly, protonation of the methylamino group to a methylammonium group negates its activating, electron-donating effect. These protonation equilibria significantly reduce the concentration of the reactive, unprotonated substrate.

N-Nitration and the Nitramino Intermediate

Despite the deactivating effect of protonation, the lone pair of electrons on the nitrogen of the unprotonated methylamino group is highly nucleophilic. The initial attack on the nitronium ion (NO₂⁺), the active electrophile, predominantly occurs at this exocyclic nitrogen, leading to the formation of an N-nitro intermediate, 2-(N-methyl-N-nitroamino)pyridine, also known as a nitramine.

Rearrangement to C-Nitro Products

The initially formed nitramine is the kinetic product of the reaction. Under the acidic conditions, this intermediate undergoes a rearrangement to yield the thermodynamically more stable C-nitrated products. Evidence for the nitration of the analogous 2-aminopyridine suggests that this rearrangement proceeds through an intermolecular pathway. This involves the dissociation of the protonated nitramine back into the aminopyridinium ion and a nitronium ion, which then attacks the pyridine ring.

Regioselectivity

The methylamino group at the 2-position is a strong activating group and directs electrophilic attack to the ortho (position 3) and para (position 5) positions. However, the nitration of 2-aminopyridine, a closely related substrate, shows a strong preference for substitution at the 5-position.

Isomer Distribution

| Product Isomer | Expected Position of Nitration | Expected Yield Ratio |

| 2-(Methylamino)-5-nitropyridine | para to -NHCH₃ | Major Product |

| 2-(Methylamino)-3-nitropyridine | ortho to -NHCH₃ | Minor Product |

Table 1: Expected Isomer Distribution in the Nitration of 2-(Methylamino)pyridine.

The Concept of "Electric Hindrance"

The pronounced preference for the 5-nitro isomer can be explained by the concept of "electric hindrance". In the transition state leading to the 3-nitro isomer, the positively charged nitronium ion experiences electrostatic repulsion from the adjacent, protonated pyridine ring nitrogen. This repulsion is significantly less in the transition state for attack at the 5-position, making this pathway energetically more favorable.

Experimental Protocols

The following is a representative experimental protocol for the nitration of a 2-(dialkylamino)pyridine, which can be adapted for 2-(methylamino)pyridine.

Materials and Reagents

-

2-(Methylamino)pyridine

-

Concentrated Sulfuric Acid (98%)

-

Nitric Acid (65%)

-

Ice

-

Sodium Hydroxide solution (e.g., 25 wt%)

-

Dichloromethane or other suitable organic solvent

-

Anhydrous sodium sulfate

Procedure

-

Cooling: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to below 0°C using an ice-salt bath.

-

Substrate Addition: Slowly add 2-(methylamino)pyridine to the cold sulfuric acid while maintaining the temperature below 10°C.

-

Nitrating Mixture: Prepare a nitrating mixture by carefully adding nitric acid to an equal volume of cold concentrated sulfuric acid.

-

Nitration: Add the nitrating mixture dropwise to the solution of 2-(methylamino)pyridine in sulfuric acid, ensuring the temperature does not exceed 10°C.

-

Reaction: Stir the mixture at a low temperature (e.g., 0-10°C) for a specified time (e.g., 30 minutes to 1 hour). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice.

-

Neutralization: Neutralize the acidic solution with a sodium hydroxide solution until the pH is approximately 6-7.

-

Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane).

-

Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product mixture.

-

Purification: The individual isomers can be separated and purified by column chromatography.

Applications in Drug Development

Derivatives of 2-(methylamino)pyridine are valuable in drug discovery. The introduction of a nitro group provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Anticancer Agents

Derivatives of 2-(methylamino)pyridine have shown significant cytotoxic effects against various human cancer cell lines.[2] The nitrated intermediates can be transformed into a variety of other functional groups, enabling the synthesis of compounds that can modulate cancer-related signaling pathways, such as those involved in apoptosis and cell proliferation.[2]

5-HT1A Receptor Agonists

Derivatives of 2-pyridinemethylamine have been synthesized and identified as potent and selective agonists for the 5-HT1A receptor, which is a target for antidepressant and anxiolytic drugs.[3] The ability to introduce substituents at specific positions of the pyridine ring, facilitated by reactions like nitration, is crucial for optimizing the pharmacological properties of these compounds.

Conclusion

The electrophilic nitration of 2-(methylamino)pyridine is a mechanistically rich and synthetically important reaction. The process is governed by the interplay of the activating methylamino group and the deactivating, protonated pyridine ring under strongly acidic conditions. The reaction proceeds via an initial N-nitration to form a nitramine intermediate, which then rearranges, likely through an intermolecular pathway, to yield predominantly the 5-nitro isomer due to "electric hindrance". The resulting nitropyridine derivatives are valuable intermediates for the synthesis of novel compounds with potential applications in cancer therapy and the treatment of central nervous system disorders. A thorough understanding of this reaction mechanism is essential for chemists aiming to leverage this versatile scaffold in drug discovery and development.

References

An In-depth Technical Guide to the Solubility of n-Methyl-3-nitropyridin-2-amine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of n-Methyl-3-nitropyridin-2-amine. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on predicting the solubility based on the molecular structure and the fundamental principles of solvent-solute interactions. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid organic compound is provided to enable researchers to ascertain precise solubility data in their own laboratory settings.

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1] The molecular structure of this compound (C6H7N3O2)[2] contains several functional groups that influence its overall polarity and potential for intermolecular interactions: a pyridine ring, a secondary amine, and a nitro group. The presence of nitrogen and oxygen atoms introduces polarity and the capacity for hydrogen bonding.

Based on its structure, this compound is anticipated to be a polar molecule. The following table summarizes its predicted solubility in various classes of common laboratory solvents.

| Solvent Class | Common Examples | Predicted Solubility of this compound | Rationale |

| Polar Protic | Water, Methanol, Ethanol, Acetic Acid | Moderately Soluble to Soluble | The amine and nitro groups can participate in hydrogen bonding with protic solvents. The pyridine nitrogen can be protonated in acidic media, which would significantly increase solubility in aqueous acids. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | Soluble | The polar nature of the molecule will allow for strong dipole-dipole interactions with polar aprotic solvents. These solvents are generally effective at dissolving moderately polar to polar organic compounds.[3] |

| Nonpolar | Hexane, Toluene, Diethyl Ether, Dichloromethane | Sparingly Soluble to Insoluble | The significant polarity of the nitro and amine functional groups will limit its solubility in nonpolar solvents. While the pyridine ring and methyl group have some nonpolar character, it is unlikely to overcome the polarity of the other functional groups. |

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the gravimetric determination of the solubility of a solid organic compound, such as this compound, in a given solvent. This method is based on creating a saturated solution at a specific temperature and then determining the concentration of the dissolved solute.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, toluene)

-

Analytical balance (accurate to ±0.1 mg)

-

Scintillation vials or small flasks with screw caps

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed vials for collecting the filtrate

-

Oven for drying

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial. The excess solid is necessary to ensure that a saturated solution is formed.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using a magnetic stirrer or orbital shaker for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[1]

-

-

Sample Collection and Filtration:

-

Allow the vial to remain undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a syringe filter to the syringe.

-

Dispense the solution through the filter into a pre-weighed collection vial. This step is crucial to remove any undissolved solid particles.

-

Record the exact volume of the filtered solution collected.

-

-

Solvent Evaporation and Mass Determination:

-

Place the collection vial with the filtered solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the melting point of this compound. A gentle stream of nitrogen can be used to accelerate evaporation.

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried solute on the analytical balance.

-

-

Calculation of Solubility:

-

Subtract the initial weight of the empty vial from the final weight of the vial with the dried solute to determine the mass of the dissolved this compound.

-

Calculate the solubility using the following formula:

Solubility (g/L) = Mass of dissolved solute (g) / Volume of filtered solution (L)

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: A flowchart of the key steps in the experimental determination of solubility.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Nitropyridine Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical characteristics of nitropyridine isomers. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and materials science. The information is presented in a structured format, including detailed data tables, experimental protocols, and visualizations to facilitate understanding and application in a laboratory setting.

Physical Properties

The physical properties of nitropyridine isomers are significantly influenced by the position of the nitro group on the pyridine ring. This substitution pattern affects key characteristics such as melting point, boiling point, dipole moment, and solubility.

Quantitative Data Summary

The following tables summarize the key physical properties of 2-nitropyridine, 3-nitropyridine, and 4-nitropyridine for easy comparison.

Table 1: General Physical Properties of Nitropyridine Isomers

| Property | 2-Nitropyridine | 3-Nitropyridine | 4-Nitropyridine |

| Molecular Formula | C₅H₄N₂O₂ | C₅H₄N₂O₂ | C₅H₄N₂O₂ |

| Molecular Weight | 124.10 g/mol | 124.10 g/mol | 124.10 g/mol |

| Appearance | Off-white to yellow solid | White to yellow needle-like crystals[1][2] | Solid |

| Melting Point | 67-72 °C[3] | 35-42 °C[2][4] | 48-51 °C |

| Boiling Point | 257.1 °C at 760 mmHg[5] | 216-217 °C at 760 mmHg[1][2][4] | Not readily available |

| pKa | - | 0.79 (+1) at 25°C[1] | - |

Table 2: Dipole Moments of Nitropyridine Isomers

| Isomer | Dipole Moment (Debye) |

| 2-Nitropyridine | 4.25 D |

| 3-Nitropyridine | 3.55 D |

| 4-Nitropyridine | 0.88 D (in benzene)[5] |

Table 3: Solubility of Nitropyridine Isomers

| Solvent | 2-Nitropyridine | 3-Nitropyridine | 4-Nitropyridine |

| Water | Slightly Soluble | Soluble | Very Soluble[6] |

| Methanol | Soluble | Soluble[1] | Soluble |

| Ethanol | Soluble | Soluble | Soluble |

| Ether | Soluble | Soluble | Scarcely Soluble[7] |

| Chloroform | Soluble | Soluble | Soluble |

| Benzene | Soluble | Soluble | Scarcely Soluble[7] |

Chemical Properties and Reactivity

The electronic properties of the pyridine ring are significantly altered by the presence of the strongly electron-withdrawing nitro group. This influences the reactivity of the isomers, particularly in nucleophilic aromatic substitution reactions. The position of the nitro group dictates the regioselectivity of these reactions. Halogenated nitropyridines are particularly valuable synthetic intermediates due to the enhanced reactivity of the pyridine ring towards nucleophilic attack.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of nitropyridine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.

Protocol for ¹H and ¹³C NMR Spectroscopy of Nitropyridine Isomers:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the nitropyridine isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the isomer.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign the protons to their respective positions on the pyridine ring.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is typically done to simplify the spectrum by removing C-H coupling.

-

Use a standard pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Set an appropriate number of scans to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low.[8]

-

A relaxation delay (d1) of 1-2 seconds is common for qualitative spectra.[9]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum using the solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[9]

-

Perform baseline correction.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol for IR Spectroscopy of Solid Nitropyridine Isomers (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount of the solid nitropyridine sample (1-2 mg) into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar.

-

Thoroughly mix the sample and KBr by grinding them together.

-

Transfer the mixture to a pellet press die.

-

Apply high pressure to form a transparent or translucent pellet.[10]

-

-

Background Spectrum:

-

Run a background spectrum with an empty sample holder to account for atmospheric CO₂ and water vapor.

-

-

Sample Spectrum:

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Acquire the IR spectrum of the sample.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the nitro group (typically around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹) and the pyridine ring vibrations.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Protocol for UV-Vis Spectroscopy of Nitropyridine Isomers:

-

Sample Preparation:

-

Prepare a dilute solution of the nitropyridine isomer in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to obtain an absorbance reading between 0.2 and 1.0.

-

Prepare a blank solution containing only the solvent.

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Set the desired wavelength range for scanning (e.g., 200-400 nm).

-

-

Baseline Correction:

-

Fill a quartz cuvette with the blank solution and place it in the reference beam path of the spectrophotometer.

-

Run a baseline scan to zero the instrument.

-

-

Sample Measurement:

-

Rinse the sample cuvette with the sample solution and then fill it.

-

Place the sample cuvette in the sample beam path.

-

Record the UV-Vis absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

-

X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional atomic and molecular structure of a crystalline compound.[2]

Workflow for Single-Crystal X-ray Diffraction:

Caption: General workflow for single-crystal X-ray diffraction analysis.

Role in Signaling Pathways and Drug Development

Nitropyridine derivatives are important intermediates in the synthesis of various biologically active molecules, including kinase inhibitors.[11][12][13] Kinases are key enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.

Kinase Inhibition

Nitropyridine-containing compounds have been investigated as inhibitors of several kinases, including Janus kinase 2 (JAK2), glycogen synthase kinase-3 (GSK3), and Rho-kinase (ROCK).[11][14] The synthesis of these inhibitors often involves the use of functionalized nitropyridines as starting materials.

TGF-β/ALK5 Signaling Pathway Inhibition:

A notable application of nitropyridines is in the synthesis of inhibitors for the Transforming Growth Factor-beta (TGF-β) signaling pathway, specifically targeting the Activin receptor-like kinase 5 (ALK5).[12] The TGF-β pathway is crucial for regulating cell growth, differentiation, and extracellular matrix production.[12]

Caption: Inhibition of the TGF-β/ALK5 signaling pathway by a nitropyridine-based inhibitor.

General Synthetic Workflow for Kinase Inhibitors

The synthesis of kinase inhibitors from nitropyridine precursors often follows a general workflow involving nucleophilic aromatic substitution and subsequent cyclization reactions.

Caption: Generalized synthetic workflow for kinase inhibitors from nitropyridines.

References

- 1. The molecular dipole moment of the non-linear optical 3-methyl 4-nitropyridine N-oxide molecule: X-ray diffraction and semi-empirical studies - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. fiveable.me [fiveable.me]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. benchchem.com [benchchem.com]

- 10. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 11. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. benchchem.com [benchchem.com]

n-Methyl-3-nitropyridin-2-amine molecular weight and formula calculation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of n-Methyl-3-nitropyridin-2-amine, including its molecular characteristics, a detailed experimental protocol for its synthesis, and a conceptual workflow for its potential application in drug discovery.

Core Molecular Data

This compound is a substituted nitropyridine derivative. Its molecular formula and weight are fundamental parameters for any experimental work.[1]

| Parameter | Value |

| Chemical Formula | C₆H₇N₃O₂ |

| Molecular Weight | 153.14 g/mol [1] |

| CAS Number | 4093-88-3 |

Experimental Protocols

Synthesis of this compound

Principle: This synthesis involves the reaction of 2-chloro-3-nitropyridine with an excess of methylamine in a suitable solvent. The methylamine acts as a nucleophile, displacing the chloride ion at the C2 position of the pyridine ring.

Reagents and Materials:

-

2-chloro-3-nitropyridine

-

Methylamine (e.g., 40% solution in water or as a gas)

-

Ethanol or a similar polar aprotic solvent

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1 equivalent) in ethanol.

-

Cool the solution in an ice bath.

-

Slowly add an excess of aqueous methylamine solution (3-4 equivalents) to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any excess acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography or recrystallization to obtain the final product of high purity.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Conceptual Workflow in Drug Discovery

This compound can serve as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The following diagram illustrates a conceptual workflow from the synthesis of this intermediate to its potential use in a drug discovery pipeline.

Caption: Conceptual workflow from synthesis to potential drug candidate.

References

An In-depth Technical Guide on the Safety, Handling, and Properties of n-Methyl-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No comprehensive Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for n-Methyl-3-nitropyridin-2-amine (CAS No. 4093-88-3) is publicly available. The following information is compiled from data on structurally similar compounds, including 3-nitropyridin-2-ylamine and other nitropyridine derivatives. This guide should be used for informational purposes only by trained professionals who can make informed safety assessments. Always perform a thorough risk assessment before handling this chemical.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. While detailed experimental data for this specific compound is scarce, some properties can be inferred from supplier information and data on analogous compounds.

| Property | Value | Source |

| CAS Number | 4093-88-3 | Vibrant Pharma Inc., BLD Pharm[1][2] |

| Molecular Formula | C6H7N3O2 | Vibrant Pharma Inc.[1] |

| Molecular Weight | 153.14 g/mol | Vibrant Pharma Inc.[1] |

| Appearance | Not specified (likely a solid) | Inferred |

| Melting Point | 67-69 °C | ChemicalBook[3] |

| Boiling Point | 262-262.5 °C | ChemicalBook[3] |

| Solubility | Water solubility for 3-nitropyridin-2-ylamine is 3 g/L at 20°C. Solubility of the N-methylated compound may differ.[4] | Inferred from 3-nitropyridin-2-ylamine[4] |

| Purity | Typically >95% or 97% | Vibrant Pharma Inc.[1] |

Safety and Hazard Information

Based on data from related nitropyridine compounds, this compound should be handled as a hazardous substance. The primary hazards are likely to be skin, eye, and respiratory irritation, with a potential for being harmful if swallowed or inhaled.

| Hazard Category | Description | Precautionary Statements |

| Acute Toxicity (Oral) | May be harmful if swallowed. Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[4] | Do not eat, drink, or smoke when using this product. If swallowed, seek medical attention.[5] |

| Skin Corrosion/Irritation | Causes skin irritation. May be harmful in contact with skin.[4] | Wear protective gloves and clothing. Wash skin thoroughly after handling. If skin irritation occurs, get medical advice.[4][6] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[4] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4][6] |

| Respiratory Irritation | May cause respiratory irritation. May be harmful if inhaled.[4] | Avoid breathing dust. Use only in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4][6] |

Carcinogenicity: No component of similar compounds is listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[4][7]

Handling, Storage, and Disposal

Proper handling and storage are crucial to ensure safety in a laboratory setting.

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][7]

-

Ensure adequate ventilation, preferably in a fume hood, to avoid inhalation of dust.[4][7]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Wash hands thoroughly after handling.[6]

-

Keep away from incompatible materials such as strong oxidizing agents.[4][7]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4][6]

-

Recommended storage temperature is between 2-8 °C.[1]

-

Some related compounds are noted to be air-sensitive; storage under an inert atmosphere may be advisable.[4]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant.[4][6]

-

Do not release into the environment.[7]

First Aid Measures

In case of exposure, follow these first aid procedures based on data for similar compounds:

| Exposure Route | First Aid Measures |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4][7] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[4][7] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4][6] |